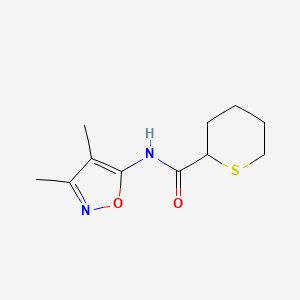
N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide, also known as DMOTC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMOTC is a white crystalline solid that is soluble in organic solvents and has a melting point of 146-148°C.
作用机制
The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell growth and proliferation, and the modulation of gene expression. This compound has also been reported to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide is its versatility as a building block for the synthesis of various compounds. This compound can be easily modified to introduce different functional groups, making it a useful tool for organic synthesis. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for research on N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide. One area of interest is the development of this compound-based anticancer agents that are more effective and less toxic than current treatments. Another potential application of this compound is in the field of materials science, where it could be used to synthesize new functional materials with unique properties. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics.
合成方法
N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide can be synthesized by reacting 3,4-dimethyl-5-hydroxy-2-oxazolecarboxylic acid with thionyl chloride and then with 2-aminothiophene. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
科学研究应用
N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors. In organic synthesis, this compound has been employed as a reagent for the synthesis of various compounds.
属性
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)thiane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-8(2)13-15-11(7)12-10(14)9-5-3-4-6-16-9/h9H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDHWIMYIMPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NC(=O)C2CCCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

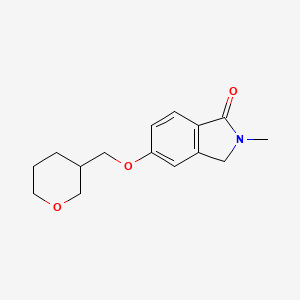
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
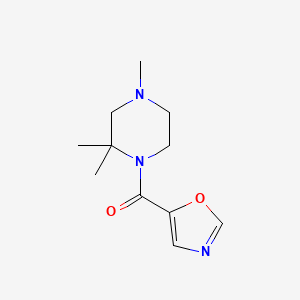
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)

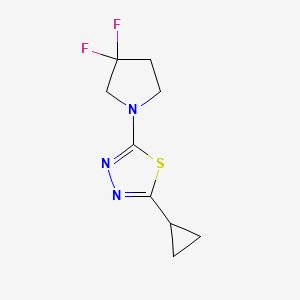
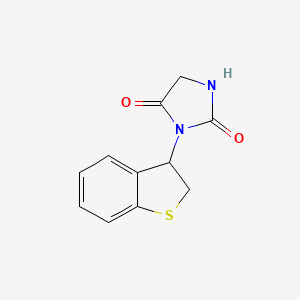
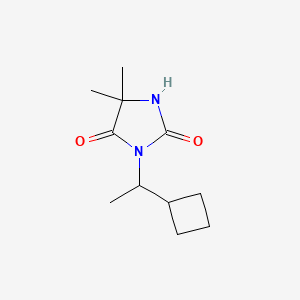
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)

![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
![1-Pyrazolo[3,4-c]pyridin-2-ylbutan-2-ol](/img/structure/B7360595.png)